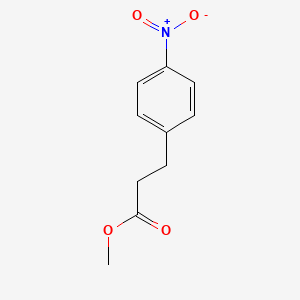

Methyl 3-(4-nitrophenyl)propanoate

Descripción general

Descripción

“Methyl 3-(4-nitrophenyl)propanoate” is a chemical compound with the molecular formula C10H11NO4 . It is a solid substance at room temperature .

Synthesis Analysis

While specific synthesis methods for “Methyl 3-(4-nitrophenyl)propanoate” were not found in the search results, related compounds such as carbamates of 4-Nitrophenylchloroformate have been synthesized through simple nucleophilic substitution reactions .Molecular Structure Analysis

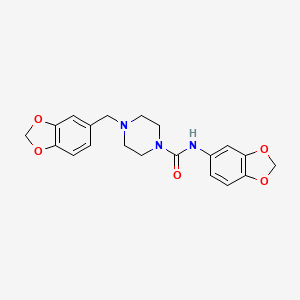

The molecular structure of “Methyl 3-(4-nitrophenyl)propanoate” consists of a methyl ester group attached to a 3-carbon chain, which is further connected to a 4-nitrophenyl group .Physical And Chemical Properties Analysis

“Methyl 3-(4-nitrophenyl)propanoate” is a solid substance at room temperature . It has a molecular weight of 209.2 .Aplicaciones Científicas De Investigación

- Agonist Development : It can be employed to prepare potent and orally available G protein-coupled receptor 40 (GPR40) agonists. These compounds have potential as antidiabetic agents .

- Phenylpropanoid Derivatives : Researchers have synthesized related phenylpropanoids using this compound as a starting material. For instance, methyl 3-(3,4-dimethoxyphenyl)propanoate can be obtained from it .

Synthetic Chemistry and Drug Development

Neuropharmacology and Neuroprotection

Natural Product Synthesis

Safety and Hazards

“Methyl 3-(4-nitrophenyl)propanoate” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Direcciones Futuras

While specific future directions for “Methyl 3-(4-nitrophenyl)propanoate” were not found in the search results, related phenylpropanoids have been studied for their antifeedant properties against pests like the pine weevil . This suggests potential applications of “Methyl 3-(4-nitrophenyl)propanoate” and related compounds in pest management.

Mecanismo De Acción

Target of Action

Similar compounds have been found to target various receptors and enzymes . For instance, indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially leading to stimulant and anesthetic effects.

Biochemical Pathways

For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been shown to have stimulant and anesthetic effects. They have also been investigated for their potential neuroprotective and neuromodulatory effects in animal studies.

Propiedades

IUPAC Name |

methyl 3-(4-nitrophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-3,5-6H,4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQURJGGVJNQJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-nitrophenyl)propanoate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2432251.png)

![1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride](/img/structure/B2432257.png)

![5-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2432263.png)

![2-Benzoyl-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one](/img/structure/B2432267.png)

![3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone](/img/structure/B2432272.png)